molecular formula C11H9IN4O3 B11670425 N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11670425
M. Wt: 372.12 g/mol
InChI Key: HJLLEYNDLAQBHS-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acetamide Formation: The nitrated pyrazole is then reacted with 4-iodoaniline in the presence of an acylating agent such as acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.

    Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Phenyl Derivatives: Substitution of the iodine atom yields various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a useful intermediate in the synthesis of more complex organic molecules for research purposes.

Mechanism of Action

The mechanism of action of N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and iodine groups could play roles in binding interactions or redox reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a bromine atom instead of iodine.

    N-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a chlorine atom instead of iodine.

    N-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can impart unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. Iodine is a larger atom and can participate in different types of chemical reactions, such as oxidative addition in palladium-catalyzed coupling reactions.

Properties

Molecular Formula

C11H9IN4O3

Molecular Weight

372.12 g/mol

IUPAC Name

N-(4-iodophenyl)-2-(3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C11H9IN4O3/c12-8-1-3-9(4-2-8)13-11(17)7-15-6-5-10(14-15)16(18)19/h1-6H,7H2,(H,13,17)

InChI Key

HJLLEYNDLAQBHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=CC(=N2)[N+](=O)[O-])I

Origin of Product

United States

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